1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone
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Overview
Description
1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with a hydroxy-methylcarbonimidoyl group at the 6-position and an ethanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone typically involves multi-step organic reactions. . The reaction conditions often require the use of polar solvents and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Scientific Research Applications
1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Acetylpyridine: A simpler pyridine derivative with similar structural features but lacking the hydroxy-methylcarbonimidoyl group.
Pyridine-2-carboxaldehyde: Another pyridine derivative with different functional groups and reactivity.
Uniqueness
1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone is unique due to its specific substitution pattern and the presence of both hydroxy-methylcarbonimidoyl and ethanone groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O2 |
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Molecular Weight |
178.19 g/mol |
IUPAC Name |
1-[6-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-2-yl]ethanone |
InChI |
InChI=1S/C9H10N2O2/c1-6(11-13)8-4-3-5-9(10-8)7(2)12/h3-5,13H,1-2H3/b11-6+ |
InChI Key |
JMUSRTSDIGPEQD-IZZDOVSWSA-N |
Isomeric SMILES |
C/C(=N\O)/C1=NC(=CC=C1)C(=O)C |
Canonical SMILES |
CC(=NO)C1=NC(=CC=C1)C(=O)C |
Origin of Product |
United States |
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